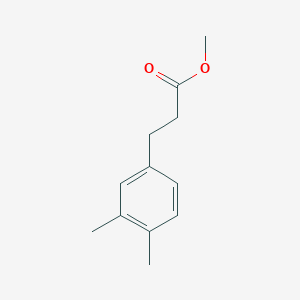

Methyl 3-(3,4-dimethylphenyl)propanoate

説明

Electronic Effects

- Inductive Effect : Methyl groups donate electron density via +I effects, increasing ring electron density.

- Hammett Parameters : The σmeta and σpara values for methyl groups are -0.07 and -0.17 , respectively. These negative values confirm electron-donating character, activating the ring toward electrophilic substitution.

Table 2: Hammett Constants for Substituents

| Substituent | σmeta | σpara |

|---|---|---|

| –CH₃ | -0.07 | -0.17 |

| –OCH₃ | 0.12 | -0.27 |

| –NO₂ | 0.71 | 0.78 |

Steric Effects

- The ortho-methyl groups create steric hindrance, potentially distorting the ring’s planarity and influencing reactivity.

- Directing Effects : The 3,4-dimethyl substitution pattern directs electrophiles to the para position relative to the propanoate chain, as the meta positions are sterically shielded.

Combined Electronic Configuration

The electron-donating methyl groups increase the ring’s nucleophilicity, while the ester group’s electron-withdrawing nature (-M effect) slightly deactivates the adjacent carbon atoms. This interplay creates a polarized electronic environment, critical for reactions such as Friedel-Crafts alkylation or nitration.

特性

IUPAC Name |

methyl 3-(3,4-dimethylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-4-5-11(8-10(9)2)6-7-12(13)14-3/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZSGKCQHZIPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-(3,4-dimethylphenyl)propanoate can be synthesized through the esterification of 3-(3,4-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of methyl 3-(3,4-dimethylphenyl)propanoate may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

化学反応の分析

Types of Reactions: Methyl 3-(3,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 3-(3,4-dimethylphenyl)propanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: 3-(3,4-dimethylphenyl)propanoic acid and methanol.

Reduction: 3-(3,4-dimethylphenyl)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of methyl 3-(3,4-dimethylphenyl)propanoate derivatives as histone deacetylase inhibitors (HDACIs). These compounds have shown promising results in inhibiting the proliferation of cancer cells. For instance, a series of modified compounds derived from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their antiproliferative activity against HeLa cells. The results indicated that these compounds exhibited IC50 values ranging from 0.69 to 11 μM, which are competitive with established chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the inhibition of HDAC enzymes, which play a crucial role in regulating gene expression and cell cycle progression. By inhibiting these enzymes, the compounds can induce cell cycle arrest and apoptosis in cancer cells .

Materials Science

Synthesis of Functional Polymers

Methyl 3-(3,4-dimethylphenyl)propanoate can serve as a precursor for synthesizing functional polymers with applications in drug delivery systems and biomaterials. The compound's ability to undergo polymerization reactions allows for the creation of tailored materials with specific mechanical and chemical properties.

Case Study: Polymerization Techniques

In a study focused on developing biodegradable polymers for drug delivery, methyl 3-(3,4-dimethylphenyl)propanoate was polymerized with other monomers to create copolymers that exhibited controlled release properties. The resulting materials demonstrated enhanced biocompatibility and degradation rates suitable for medical applications .

Synthetic Intermediate

Versatile Building Block

Methyl 3-(3,4-dimethylphenyl)propanoate acts as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in creating more complex molecules.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Methyl alcohol with acid catalyst | 95 |

| Reduction | Using lithium aluminum hydride | 92 |

| Nucleophilic Substitution | Reaction with Grignard reagents | 90 |

This table summarizes key reactions involving methyl 3-(3,4-dimethylphenyl)propanoate, showcasing its efficiency as a synthetic intermediate .

作用機序

The mechanism of action of methyl 3-(3,4-dimethylphenyl)propanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the reaction products. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

類似化合物との比較

Comparison with Structural Analogues

Methyl 3-(3,4-dihydroxyphenyl)propanoate (CID 74336856)

- Structure : Replaces methyl groups with dihydroxy substituents on the phenyl ring.

- Activity : Demonstrated multi-target inhibition against SARS-CoV-2 Mpro and S protein in computational studies, attributed to hydrogen bonding from hydroxyl groups .

- Key Difference : The dihydroxy groups enhance binding affinity compared to dimethyl substituents, which lack hydrogen-bonding capacity.

Methyl 3-(3,4-dimethoxyphenyl)propanoate

- Structure : Methoxy (-OCH₃) groups replace methyl (-CH₃) at the 3,4-positions.

- Impact: Methoxy groups are electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity. This compound is a precursor in synthesizing ferulic acid derivatives and organocatalysts .

- Synthetic Utility : Used in chiral catalyst synthesis due to its stable ester group and methoxy-directed reactivity .

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

- Structure: Incorporates a sulfanyl (-S-) linker and nitro (-NO₂) group.

- Application : Serves as a pharmaceutical intermediate; the sulfanyl group enhances nucleophilic reactivity, while the nitro group influences redox properties .

- Contrast : The target compound lacks these functional groups, limiting its utility in nitro-mediated reactions.

{1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate

- Structure : Features a sulphobenzoate group (-SO₃Bz) instead of a simple methyl ester.

- Solubility : The sulphonate group significantly increases water solubility, making it suitable for formulation in aqueous drug delivery systems .

Natural Product Analogues

Methyl-3-(2-O-α-D-glucopyranosyl-4-methoxy-phenyl)propanoate

- Source : Isolated from Lavandula angustifolia.

- Structure: Contains a glucopyranosyl moiety linked to the phenyl ring.

- Bioactivity : Increased polarity from the glycosyl group enhances membrane permeability and bioavailability in plant-derived therapeutics .

3-(3,4-dihydroxyphenyl)-acrylic acid derivatives

Data Tables

Table 1: Substituent Effects on Key Properties

生物活性

Methyl 3-(3,4-dimethylphenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Synthesis

Methyl 3-(3,4-dimethylphenyl)propanoate belongs to the class of phenylpropanoic acid esters. Its chemical formula is C12H16O2, with a molecular weight of 192.26 g/mol. The compound can be synthesized through various methods, including esterification reactions involving 3,4-dimethylphenol and propanoic acid derivatives.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of methyl 3-(3,4-dimethylphenyl)propanoate exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain methyl esters showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells . The most potent compounds were identified as having structural modifications that enhance their interaction with cellular targets.

| Compound | IC50 (mg/mL) | Cell Line |

|---|---|---|

| 7a | 0.12 | HCT-116 |

| 7g | 0.12 | HCT-116 |

| 7d | 0.81 | HCT-116 |

The mechanism by which methyl 3-(3,4-dimethylphenyl)propanoate exerts its antiproliferative effects may involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell growth and survival. Molecular docking studies have indicated that these compounds can bind effectively to HDAC active sites, thus inhibiting their activity .

Case Studies and Research Findings

- Inhibition of Malate Dehydrogenase : A related compound was shown to inhibit malate dehydrogenase enzymes, which are crucial for cancer metabolism. This dual inhibition could potentially lead to reduced tumor growth in xenograft models .

- Antifeedant Activity : Methyl-3-(2,4-dihydroxyphenyl)propanoate has been characterized for its antifeedant properties against pests, indicating potential applications in agricultural chemistry .

Q & A

Basic: How is Methyl 3-(3,4-dimethylphenyl)propanoate synthesized in laboratory settings?

Answer:

A common synthetic route involves esterification of the corresponding propanoic acid derivative. For example, Methyl 3-(3,4-dimethoxyphenyl)propanoate (structurally analogous) is synthesized via acid-catalyzed esterification using methanol and a catalytic amount of sulfuric acid, starting from 3-(3,4-dimethoxyphenyl)propanoic acid. Reaction conditions (e.g., reflux temperature, reaction time) must be optimized to achieve yields >90%, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Variations in substituents (e.g., methyl vs. methoxy groups) may require adjustments to stoichiometry or catalyst selection.

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- X-ray crystallography is critical for resolving bond angles, torsion angles, and packing arrangements. For example, monoclinic crystals (space group P2₁) of similar compounds show unit cell parameters (a = 10.2218 Å, b = 8.4535 Å, c = 15.7633 Å, β = 100.300°) refined using SHELXL97 .

- NMR spectroscopy : - and -NMR in CDCl₃ or DMSO-d₆ can confirm ester group signals (e.g., methoxy protons at δ ~3.6 ppm and aromatic protons in the δ 6.5–7.5 ppm range).

- Mass spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H]⁺ = 224.12198) .

Advanced: How can researchers resolve discrepancies in crystallographic data for derivatives of Methyl 3-(3,4-dimethylphenyl)propanoate?

Answer:

Discrepancies in bond lengths or angles may arise from temperature effects (e.g., data collected at 173 K vs. room temperature) or refinement protocols. Strategies include:

- Cross-validating data using multiple software packages (e.g., SHELXS97 for structure solution, OLEX2 for visualization) .

- Comparing thermal displacement parameters (Ueq) to identify disordered regions.

- Re-refining raw diffraction data (e.g., 6654 independent reflections) with updated constraints or restraints .

- Referencing analogous structures in the Cambridge Structural Database to assess geometric outliers .

Advanced: What analytical strategies are effective for identifying impurities in Methyl 3-(3,4-dimethylphenyl)propanoate samples?

Answer:

- HPLC with UV detection : Use a C18 column and acetonitrile/water mobile phase (gradient elution) to separate impurities such as 3-[4-(2-methylpropyl)phenyl]propanoic acid (Impurity F, CAS 65322-85-2) .

- LC-MS/MS : Quantify trace impurities (<0.1%) by monitoring specific m/z transitions (e.g., [M-H]⁻ for acidic byproducts).

- Reference standards : Compare retention times and spectra against certified impurities (e.g., EP-grade standards) .

Basic: What safety precautions are necessary when handling Methyl 3-(3,4-dimethylphenyl)propanoate?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or purification.

- First aid : In case of exposure, rinse skin with water for 15 minutes; for eye contact, use an eyewash station and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and bases .

Advanced: How can computational modeling complement experimental data for this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict IR frequencies, NMR chemical shifts, and electrostatic potential maps.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic coordinates for receptor preparation .

- Solubility prediction : Apply COSMO-RS to estimate solubility in solvents like DMSO or ethanol, aiding formulation design .

Basic: What are the key applications of Methyl 3-(3,4-dimethylphenyl)propanoate in pharmaceutical research?

Answer:

- Intermediate in drug synthesis : Used to prepare quinazolinone derivatives (e.g., antimicrobial agents) via sulfanylpropanoate coupling .

- Ligand development : The ester group facilitates coordination in metal-organic frameworks (MOFs) for catalytic studies .

Advanced: How to address conflicting reactivity data in ester hydrolysis studies?

Answer:

Contradictions in hydrolysis rates (acidic vs. basic conditions) can arise from steric hindrance or electronic effects. Methodological approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。